![molecular formula C28H31N5O4S B12446665 5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B12446665.png)
5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinyl group, a butylsulfamoyl group, and a methoxy-N-methylbenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the phthalazinyl intermediate: This step involves the reaction of a suitable phthalazine derivative with a sulfonamide reagent under controlled conditions.
Introduction of the butylsulfamoyl group: The phthalazinyl intermediate is then reacted with a butylsulfamoyl chloride in the presence of a base to introduce the butylsulfamoyl group.
Coupling with the methoxy-N-methylbenzamide moiety: The final step involves the coupling of the intermediate with 2-methoxy-N-methylbenzamide using a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-({4-[3-(tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide: This compound shares a similar structure but with a tert-butyl group instead of a butyl group.
2-methoxy-N-methyl-5-[[4-[4-methyl-3-(tert-butylsulfamoyl)phenyl]phthalazin-1-yl]amino]benzamide: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of 5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H31N5O4S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
5-[[4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C28H31N5O4S/c1-5-6-15-30-38(35,36)25-16-19(12-11-18(25)2)26-21-9-7-8-10-22(21)27(33-32-26)31-20-13-14-24(37-4)23(17-20)28(34)29-3/h7-14,16-17,30H,5-6,15H2,1-4H3,(H,29,34)(H,31,33) |
InChI Key |
TUGLLVGXYCVZFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine](/img/structure/B12446586.png)
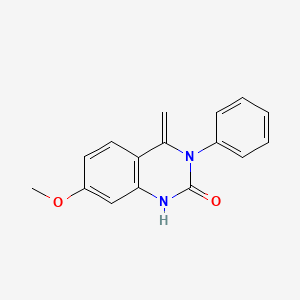
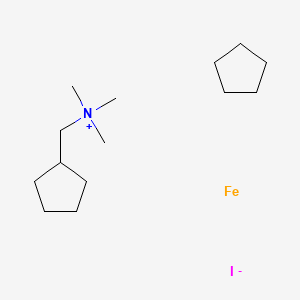
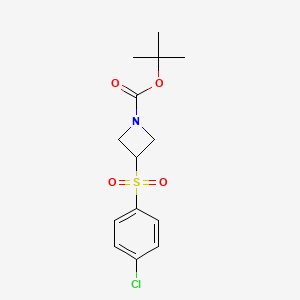
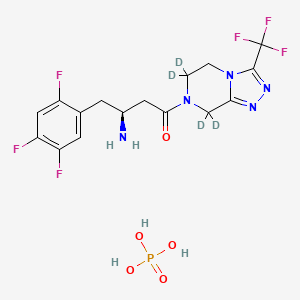

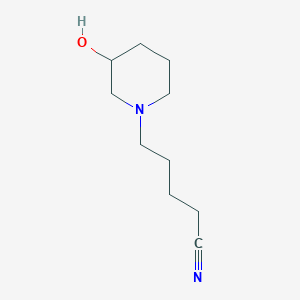
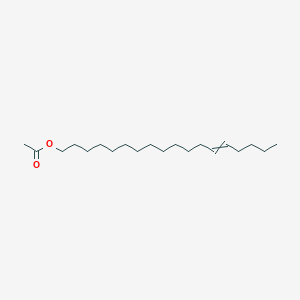

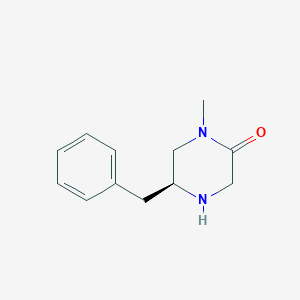

![Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate](/img/structure/B12446652.png)
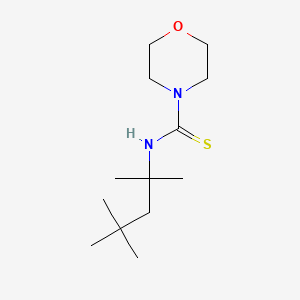
![N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine](/img/structure/B12446664.png)
